molecular formula C7H6N2O B1590176 4-Methoxypyridine-2-carbonitrile CAS No. 36057-44-0

4-Methoxypyridine-2-carbonitrile

Cat. No. B1590176
CAS RN: 36057-44-0
M. Wt: 134.14 g/mol
InChI Key: PWGGPHUKKQTXAY-UHFFFAOYSA-N
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Description

4-Methoxypyridine-2-carbonitrile is a chemical compound used as a building block for the synthesis of some biologically active compounds . It is used for the preparation of a new series of benzoylated N-ylides as protein farnesyltransferase inhibitors .


Synthesis Analysis

A series of 2-methoxypyridine-3-carbonitrile bearing aryl substituents were successfully synthesized in good yields by the condensation of chalcones with malononitrile in basic medium . The condensation process, in most cases, offers a route to a variety of methoxypyridine derivatives as side products in poor yields .


Molecular Structure Analysis

The molecular structure of 4-Methoxypyridine-2-carbonitrile is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

4-Methoxypyridine-2-carbonitrile can be obtained from the reaction between 2-chloro-4-nitropyridine and sodium methoxide in the presence of dioxane . It can also be prepared starting from 4-methoxy-2 (1 H)-pyridone and 4-nitropyridine N -oxide .


Physical And Chemical Properties Analysis

4-Methoxypyridine-2-carbonitrile has a molecular formula of C7H6N2O and a molecular weight of 134.14 . It has a melting point of 118-121°C, a boiling point of 258°C, and a density of 1.16 . It is a solid at room temperature .

Scientific Research Applications

Synthesis of Biologically Active Heterocycles

  • Scientific Field : Organic Chemistry
  • Application Summary : 4-Methoxypyridine-2-carbonitrile is used in the synthesis of biologically active heterocycles, specifically fused pyrimidines . These compounds have a wide spectrum of pharmacological activities, including antimicrobial, antiproliferative, anticancer, and others .
  • Methods of Application : The synthesis involves the condensation of chalcones with malononitrile in a basic medium, yielding a series of 2-methoxypyridine-3-carbonitrile-bearing aryl substituents .
  • Results : The synthesized compounds were found to exhibit promising antiproliferative effects against three cancer cell lines: liver (HepG2), prostate (DU145), and breast (MBA-MB-231), with IC50 values ranging from 1 to 5 µM .

Microwave Assisted Synthesis

  • Scientific Field : Organic Chemistry
  • Application Summary : 4-Methoxypyridine-2-carbonitrile is used in the microwave-assisted synthesis of 4H-pyran- and dihydropyridine-bearing 2-formimidate-3-carbonitrile derivatives .
  • Methods of Application : The synthesis is performed using microwave radiation, which leads to shorter reaction times while maintaining or improving the reaction yields .
  • Results : The synthesized compounds were confirmed using spectroscopic techniques and their molecular geometry and intermolecular interactions were investigated using single-crystal X-ray diffraction .

Stereocontrolled Synthesis

  • Scientific Field : Organic Chemistry
  • Application Summary : 4-Methoxypyridine-2-carbonitrile is used as a starting reagent for the stereocontrolled synthesis of various compounds, including (±)-pumiliotoxin C and (±)-lasubine II .
  • Methods of Application : The specific methods of application or experimental procedures for this synthesis are not detailed in the available resources .
  • Results : The synthesized compounds serve as potential ligands for neuronal nicotinic acetylcholine receptors .

Synthesis of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles

  • Scientific Field : Organic Chemistry
  • Application Summary : 4-Methoxypyridine-2-carbonitrile is used in the synthesis of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles .
  • Methods of Application : The synthesis involves the condensation of chalcones with malononitrile in a basic medium .
  • Results : The synthesized compounds were screened for their in vitro cytotoxicity activities against three cancer cell lines; namely, those of the liver (line HepG2), prostate (line DU145) and breast (line MBA-MB-231). The cytotoxicity assessment revealed that some compounds exhibit promising antiproliferative effects .

Synthesis of Dihyropyridin-4-ones

  • Scientific Field : Organic Chemistry
  • Application Summary : 4-Methoxypyridine-2-carbonitrile is used in an efficient construction of dihyropyridin-4-ones, which serve as potential ligands for neuronal nicotinic acetylcholine receptors .
  • Methods of Application : The specific methods of application or experimental procedures for this synthesis are not detailed in the available resources .
  • Results : The synthesized compounds serve as potential ligands for neuronal nicotinic acetylcholine receptors .

Synthesis of (±)-Pumiliotoxin C and (±)-Lasubine II

  • Scientific Field : Organic Chemistry
  • Application Summary : 4-Methoxypyridine-2-carbonitrile is used as a starting reagent for the stereocontrolled synthesis of (±)-pumiliotoxin C and (±)-lasubine II .
  • Methods of Application : The specific methods of application or experimental procedures for this synthesis are not detailed in the available resources .
  • Results : The synthesized compounds serve as potential ligands for neuronal nicotinic acetylcholine receptors .

Synthesis of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles

  • Scientific Field : Organic Chemistry
  • Application Summary : 4-Methoxypyridine-2-carbonitrile is used in the synthesis of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles .
  • Methods of Application : The synthesis involves the condensation of chalcones with malononitrile in a basic medium .
  • Results : The synthesized compounds were screened for their in vitro cytotoxicity activities against three cancer cell lines; namely, those of the liver (line HepG2), prostate (line DU145) and breast (line MBA-MB-231). The cytotoxicity assessment revealed that some compounds exhibit promising antiproliferative effects .

Synthesis of Dihyropyridin-4-ones

  • Scientific Field : Organic Chemistry
  • Application Summary : 4-Methoxypyridine-2-carbonitrile is used in an efficient construction of dihyropyridin-4-ones, which serve as potential ligands for neuronal nicotinic acetylcholine receptors .
  • Methods of Application : The specific methods of application or experimental procedures for this synthesis are not detailed in the available resources .
  • Results : The synthesized compounds serve as potential ligands for neuronal nicotinic acetylcholine receptors .

Synthesis of (±)-Pumiliotoxin C and (±)-Lasubine II

  • Scientific Field : Organic Chemistry
  • Application Summary : 4-Methoxypyridine-2-carbonitrile is used as a starting reagent for the stereocontrolled synthesis of (±)-pumiliotoxin C and (±)-lasubine II .
  • Methods of Application : The specific methods of application or experimental procedures for this synthesis are not detailed in the available resources .
  • Results : The synthesized compounds serve as potential ligands for neuronal nicotinic acetylcholine receptors .

Safety And Hazards

4-Methoxypyridine-2-carbonitrile is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear suitable personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Relevant Papers One relevant paper is “The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6- (2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles” which discusses the synthesis of a series of 2-methoxypyridine-3-carbonitrile bearing aryl substituents .

properties

IUPAC Name

4-methoxypyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-10-7-2-3-9-6(4-7)5-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGGPHUKKQTXAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00540097
Record name 4-Methoxypyridine-2-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxypyridine-2-carbonitrile

CAS RN

36057-44-0
Record name 4-Methoxypyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-pyridine-2-carbonitrile
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Synthesis routes and methods I

Procedure details

Commercially available 4-methoxypyridine N-oxide (50 g, 0.4 mol) was dissolved in dichloromethane (200 mL), and to it was added trimethylsilylcyanide (67.4 mL, 0.506 mol) at room temperature. Dimethylcarbamyl chloride (46.5 mL, 0.506 mol) was added dropwise with stirring to the reaction mixture over a 30-min period. The reaction mixture was stirred at room temperature for 24 hours. A solution of 10% aqueous potassium Carbonate (100 mL) was added dropwise, and stirring was continued for 15 minutes. The organic layer was separated, dried, and concentrated to afford 2-cyano-4-methoxypyridine 1 (51.5 g, 96%) as an off-white solid.
Quantity
50 g
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reactant
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200 mL
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solvent
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67.4 mL
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46.5 mL
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100 mL
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Reaction Step Four

Synthesis routes and methods II

Procedure details

To a slurry of 4-methoxypyridine N-oxide hydrate, 50 g, in 250 mL of chloroform was added 20 g of magnesium sulfate. The slurry was stirred for 1 hour at ambient temperature, then filtered and concentrated to dryness. To a solution of the residue, 4-methoxypyridine N-oxide, 43 g (350 mmol) in 350 mL of dichloromethane was added 65 mL (490 mmol) of trimethylsilylcyanide. The solution was cooled to 10° C. and 45 mL (490 mmol) of N,N-dimethylcarbamyl chloride was added dropwise such that the reaction warmed to a gentle reflux. Upon completion of the addition, the reaction mixture was stirred overnight at ambient temperature, then carefully quenched at 0° C. dropwise with 10% aqueous potassium carbonate. The layers were separated and the aqueous layer was extracted with dichloromethane. The combined organics were washed with brine, dried over sodium sulfate, filtered and concentrated to dryness. The residue was triturated with ether. Filtration of the solid provided 31.4 g (67%) of the desired product as a white solid. 1H—NMR is consistent with structure; MS (ion spray) 135.1 (M+).
Quantity
0 (± 1) mol
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reactant
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Quantity
20 g
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reactant
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Quantity
250 mL
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solvent
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0 (± 1) mol
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reactant
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65 mL
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reactant
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Quantity
350 mL
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Quantity
45 mL
Type
reactant
Reaction Step Three
Yield
67%

Synthesis routes and methods III

Procedure details

To a mixture of 4-methoxypiridine-N-oxide (5.00 g, 38.6 mmol) and trimethylsilyl cyanide (4.84 g, 46.3 mmol) in dichloromethane (60 ml) cooled to 0° C. was added dropwise N,N-dimethylcarbamoyl chloride (3.8 ml, 40.5 mmol). The mixture was allowed to warm to ambient temperature and stirred for 16 h. The mixture was cooled to 0° C. and a 30% aqueous solution of K2CO3 (100 ml) was added. The crude product was extracted with dichloromethane (100 ml×2), the organic extracts dried (MgSO4) and evaporated to give 4-methoxy-2-pyridinecarbonitrile (5.35 g, 100%). 1H-NMR (CDCl3) δ: 8.51 (1 H, d, J=5.9 Hz), 7.22 (1 H, d, J=2.6 Hz), 7.01 (1 H, dd, J=2.6, 5.9 Hz), 3.91 (3H, s)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.84 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
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0 (± 1) mol
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reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The title compound was prepared from 4-methoxypiridine-N-oxide by using the procedure described for the preparation of 4-chloro-2-pyridinecarbonitrile.
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

In an argon atmosphere, triethylamine (17.8 mL) was added to 4-methoxypyridine-N-oxide (8.0 g) in acetonitrile (160 mL) at room temperature. Trimethylsilyl cyanide (24.1 mL) was added dropwise to the mixture, followed by stirring for 20 minutes. Subsequently, the mixture was stirred at 95° C. for 14 hours, and then cooled in air. The solvent was evaporated under reduced pressure. The residue was partitioned between saturated aqueous solution of sodium hydrogencarbonate and ethyl acetate. The organic layer was dried over sodium hydrogensulfate anhydrate, followed by filtration. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane-ethyl acetate), to thereby give the title compound as a solid substance (1.57 g, 18%).
Quantity
17.8 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
24.1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Sanning, L Stegemann, M Nyenhuis… - … für Naturforschung B, 2016 - degruyter.com
… Compound L4 was prepared by heating 4-methoxypyridine-2-carbonitrile and sodium azide in a mixture of n-butyl alcohol and acetic acid. After addition of water, the product …
Number of citations: 1 www.degruyter.com
N Sato, M Ando, S Ishikawa, M Jitsuoka… - Journal of medicinal …, 2009 - ACS Publications
A series of novel imidazoline derivatives was synthesized and evaluated as neuropeptide Y (NPY) Y5 receptor antagonists. Optimization of previously reported imidazoline leads, 1a …
Number of citations: 26 pubs.acs.org

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